Arazide
Overview
Description
Arazide, also known as this compound, is a useful research compound. Its molecular formula is C10H12N8O3 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antineoplastic Activity Against P388 Leukemia : Arazide demonstrated significant antineoplastic activity when used in combination with an inhibitor of adenosine deaminase, 2′-deoxycoformycin (2′dCF). This combination was effective in treating P388 leukemia in mice, indicating this compound's potential as an antineoplastic agent (Lee et al., 1981).
Comparative Effects on DNA Polymerases : this compound's effects on DNA polymerases from L1210 leukemia cells were studied. It was found that this compound causes greater and more persistent inhibition of DNA synthesis in neoplastic cells compared to 9-beta-D-arabinofuranosyladenine (araA), suggesting its role in inhibiting cancer cell growth (Allaudeen et al., 1982).
Effect on Agricultural Systems : A study on the residual effect of this compound in agricultural systems showed that it had no residual phytotoxic effect on wheat when applied to fodder maize sown on certain dates, indicating its safety in agricultural use (Sharma & Sandhu, 1985).
Role in Apoptosis : Research on cytosine arabinonucleoside (AraC) revealed its role in inducing apoptosis in cultured cerebellar neurons, indicating its potential utility in studying cell death mechanisms (Ishitani & Chuang, 1996).
Pharmacology of Ara-C : Ara-C, a nucleoside analog similar to this compound, has been extensively studied for its use in treating acute leukemia. The research highlights the importance of understanding the pharmacology of such compounds for developing effective cancer treatments (Grant, 1998).
Properties
IUPAC Name |
(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5+,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJLCHSLGMHEY-GQTRHBFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69370-82-7 | |
Record name | Arazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069370827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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